4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethoxy group, an oxoindoline moiety, and a benzenesulfonamide structure
Mechanism of Action
Target of Action
The primary target of 4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is procaspase-3 , a key enzyme regulating apoptosis . This compound is part of a series of novel molecules designed to activate procaspase-3 .
Mode of Action
The compound interacts with procaspase-3, leading to its activation . The activation of procaspase-3 is a crucial step in the induction of apoptosis, a programmed cell death process . This interaction results in changes at the cellular level, leading to the death of cancer cells .
Biochemical Pathways
The compound affects the apoptotic pathway . Apoptosis is a tightly regulated process linked to normal cellular growth and death . When abnormalities occur, cells can escape apoptosis, leading to the formation of tumors . By activating procaspase-3, the compound induces apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
The compound shows notable cytotoxicity toward human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) . It induces late cellular apoptosis and accumulates cells in the S phase of the cell cycle . This leads to the death of cancer cells and inhibits tumor growth .
Biochemical Analysis
Biochemical Properties
4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. The nature of these interactions is complex and multifaceted, involving various biochemical pathways and processes .
Cellular Effects
The compound exerts profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the function and activity of various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the Oxoindoline Moiety: The oxoindoline structure can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the oxoindoline derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides or ethers.
Scientific Research Applications
4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Chemical Biology: It serves as a probe for studying sulfonamide-binding proteins and their functions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
- 4-ethoxy-N-(2-oxoindolin-3-yl)benzenesulfonamide
Uniqueness
4-ethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in biological assays.
Properties
IUPAC Name |
4-ethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-2-22-13-4-6-14(7-5-13)23(20,21)18-12-3-8-15-11(9-12)10-16(19)17-15/h3-9,18H,2,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLGDGDGVSCRQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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